

# "2-Amino-3-methoxypropan-1-OL" potential research applications

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## Compound of Interest

Compound Name: 2-Amino-3-methoxypropan-1-OL

CAS No.: 253443-56-0

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## Technical Guide: 2-Amino-3-methoxypropan-1-ol A Chiral Ether-Amine Scaffold for CNS and Oncology Therapeutics

### Part 1: Executive Technical Summary[1]

**2-Amino-3-methoxypropan-1-ol** (often referred to as O-Methylserinol or Serinol methyl ether) is a critical chiral building block in modern medicinal chemistry. Structurally derived from the amino acid serine, this compound features a primary amine, a primary alcohol, and a methyl ether functionality.[1]

Its primary industrial significance lies in its role as a key intermediate for Lacosamide (Vimpat®), a third-generation antiepileptic drug (AED).[1] Beyond CNS therapeutics, recent patent literature identifies this scaffold as a vital pharmacophore in the development of PARP7 inhibitors for cancer immunotherapy and various kinase modulators.[1]

The strategic value of this molecule stems from its ability to introduce chirality and polarity control simultaneously.[1] The methoxy group acts as a metabolically stable hydrogen bond

acceptor, often improving Blood-Brain Barrier (BBB) permeability compared to its diol precursors, while the free hydroxyl and amine groups allow for orthogonal functionalization.

## Part 2: Chemical Profile & Physicochemical Properties[2]

This section consolidates the core data required for experimental validation and quality control.

Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	2-Amino-3-methoxypropan-1-ol
Common Names	O-Methylserinol; Serinol monomethyl ether
CAS Number (Racemic)	716314-11-3
CAS Number (R-Isomer)	148278-96-0
CAS Number (R-Isomer HCl)	2287249-72-1
Molecular Formula	C <sub>4</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	105.14 g/mol
Physical State	Colorless viscous liquid (free base) or White crystalline solid (HCl salt)
Solubility	Highly soluble in water, methanol, ethanol; Moderate in DCM.
pKa (Amine)	~9.1 (Predicted)
LogP	-0.83 (Hydrophilic, yet lipophilic enough for specific transport)
Chirality	The (R)-enantiomer is the pharmacologically relevant scaffold for Lacosamide.

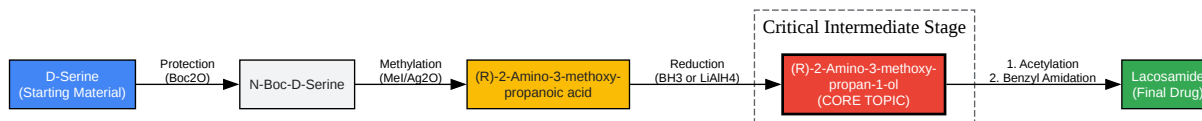
## Part 3: Pharmaceutical Applications & Mechanism[1][3]

### 3.1 CNS Therapeutics: The Lacosamide Pathway

The most authoritative application of (R)-2-Amino-3-methoxypropan-1-ol is in the synthesis of Lacosamide, a functionalized amino acid used to treat partial-onset seizures.

- Mechanism of Action: Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels (Nav1.3, Nav1.7). Unlike traditional sodium channel blockers that affect fast inactivation, this mechanism stabilizes hyperexcitable neuronal membranes without completely blocking physiological activity.[1][2]
- Structural Role: The 3-methoxy group is crucial.[1] It prevents metabolic conjugation (glucuronidation) that would occur if it were a free hydroxyl, thereby extending the drug's half-life.[1] The (R)-configuration is essential for binding affinity.

Visualization 1: Lacosamide Synthetic Pathway This diagram illustrates the conversion of D-Serine to Lacosamide via the O-methylated intermediate.



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Caption: Synthesis of Lacosamide highlighting the central role of the **2-Amino-3-methoxypropan-1-ol** scaffold.

### 3.2 Oncology: PARP7 Inhibitors

Recent drug discovery campaigns (e.g., by Ribon Therapeutics and others) have utilized this scaffold in the design of PARP7 (TIPARP) inhibitors.

- Target: PARP7 is a mono-ADP-ribosyltransferase that suppresses the antitumor immune response. Inhibiting PARP7 activates the Type I interferon pathway.[1]

- Application: The **2-amino-3-methoxypropan-1-ol** moiety is often coupled to a pyridazinone or similar heteroaromatic core. The methoxy group occupies a specific hydrophobic pocket in the enzyme active site, enhancing selectivity over other PARP isoforms.[1]

## Part 4: Experimental Methodologies

### 4.1 Protocol: Synthesis of (R)-2-Amino-3-methoxypropan-1-ol

Context: This protocol describes the reduction of the amino acid precursor.[1] This is preferred over direct methylation of serinol, which lacks regioselectivity.[1]

Reagents:

- (R)-2-Amino-3-methoxypropanoic acid (O-Methyl-D-Serine)
- Borane-dimethyl sulfide complex (BH<sub>3</sub>·DMS) or LiAlH<sub>4</sub>
- Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

- Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add (R)-2-Amino-3-methoxypropanoic acid (10 mmol) and anhydrous THF (50 mL).
- Reduction: Cool the suspension to 0°C. Dropwise add BH<sub>3</sub>·DMS (2.5 eq) over 20 minutes.
  - Note: Hydrogen gas evolution will occur.[1] Ensure proper venting.[1]
- Reflux: Allow the mixture to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours. Monitoring by TLC (MeOH/DCM 1:9) should show consumption of the acid.[1]
- Quenching: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane.
  - Caution: Vigorous bubbling.[1]
- Workup: Concentrate the solution in vacuo. Redissolve the residue in MeOH and reflux for 1 hour to break boron-amine complexes. Concentrate again.

- Purification: The crude oil can be purified via vacuum distillation or converted to the HCl salt by adding 4M HCl in Dioxane, precipitating a white solid.[1]

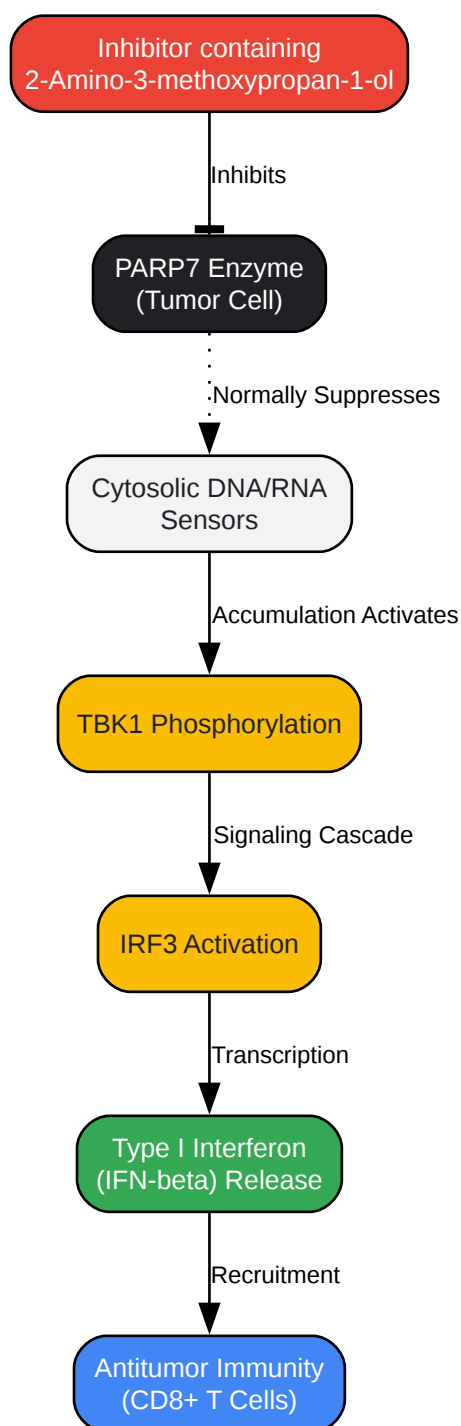
## 4.2 Protocol: General Amide Coupling (Drug Substance Synthesis)

Context: Using the scaffold to attach a pharmacophore (e.g., for Lacosamide analogs).[1]

- Activation: Dissolve the carboxylic acid partner (e.g., N-acetyl-amino acid) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 mins.
- Coupling: Add (R)-**2-Amino-3-methoxypropan-1-ol** (1.0 eq). Stir at RT for 12 hours.[1]
- Extraction: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO<sub>3</sub>, and brine.[1]
- Result: This yields the amide-linked intermediate with the free primary alcohol intact, ready for further oxidation or protection.[1]

## Part 5: Emerging Research & Signaling[1]

Visualization 2: PARP7 Inhibition & Immune Activation This diagram details how the scaffold contributes to the downstream biological effect in oncology applications.



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Caption: Mechanism of Action for PARP7 inhibitors utilizing the O-methylserinol scaffold.

## Part 6: Safety & Handling (E-E-A-T)

- Hazards: As a primary amine, the compound is irritating to eyes, respiratory system, and skin.[1]
- Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Stability: The ether linkage is stable under basic and mild acidic conditions.[1] However, strong Lewis acids (e.g., BBr<sub>3</sub>) will cleave the methyl ether, reverting it to the diol (serinol).[1]

## Part 7: References

- Choi, D. et al. (2011).[1] "Improved Synthesis of Lacosamide." Journal of Organic Chemistry.
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- U.S. Patent 8,748,660. (2014).[1] "Process for the synthesis of antiepileptic drug lacosamide." Google Patents.[1]

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- 3. 2-Amino-3-(4-methoxyphenyl)propan-1-ol | C<sub>10</sub>H<sub>15</sub>NO<sub>2</sub> | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]
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